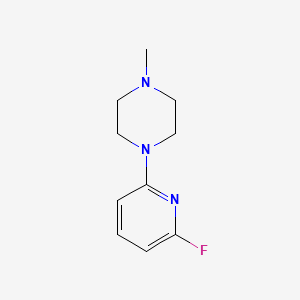![molecular formula C12H17BrO3 B3093765 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene CAS No. 1248916-41-7](/img/structure/B3093765.png)
1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene
Overview
Description
“1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene” is a chemical compound with the molecular formula C12H17BrO3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene” consists of a benzene ring with a bromo group (Br) and an ethoxyethoxyethoxy group (C8H17O3) attached to it .Physical And Chemical Properties Analysis
“1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene” is a liquid at room temperature . It has a molecular weight of 289.166 Da .Scientific Research Applications
Synthesis Applications
Synthesis of Isoindoles : A study by Kuroda and Kobayashi (2015) describes a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes, including compounds similar to 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene, in the process. The synthesis involves a reaction with nitriles and a catalytic amount of TsOH⋅H2O (Minami Kuroda & K. Kobayashi, 2015).
Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) employed α,β-unsaturated-acyl cyanides with compounds like 1-bromo-2-ethoxyethene, which are structurally related to 1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene, for Hetero-Diels-Alder additions. This process led to the creation of various bromo-ethoxy dihydro-pyran carbonitriles (J. Zhuo, H. Wyler, & K. Schenk, 1995).
Synthesis of Tetrahydrofuran Derivatives : Esteves et al. (2007) explored the electrochemical reduction of bromoethers, including derivatives of 1-bromo-2-(prop-2′-ynyloxy)ethyl]benzene, to create tetrahydrofuran derivatives. This demonstrates the utility of bromoether compounds in generating complex organic structures (A. Esteves, E. Ferreira, & M. J. Medeiros, 2007).
Analytical and Separation Techniques
- Chromatographic Analysis : Qin (2005) developed a gas chromatography (GC) method for the separation of position isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene, showcasing the importance of such bromoethoxy compounds in analytical chemistry for isomer separation and determination (Jiang Qin, 2005).
Safety and Hazards
properties
IUPAC Name |
1-bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMRFGXOQBMEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



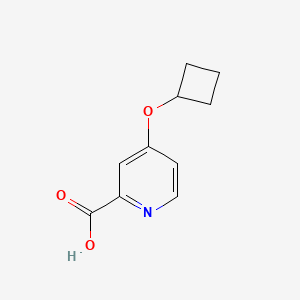
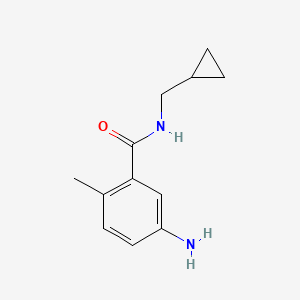
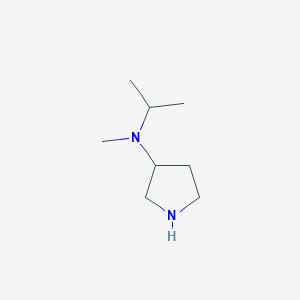
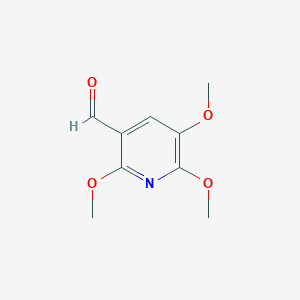
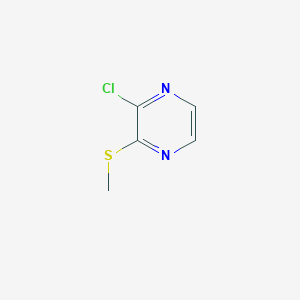
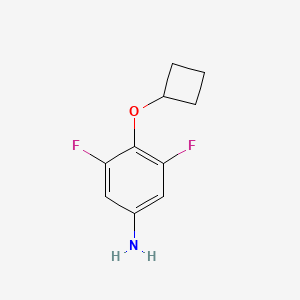
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)
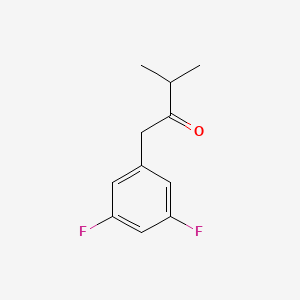

![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine](/img/structure/B3093757.png)
